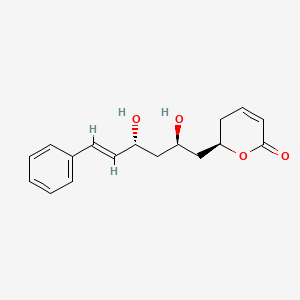

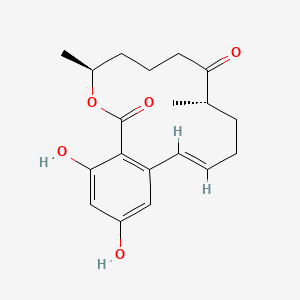

Cryptomoscatone D2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cryptomoscatone D2 is a naturally occurring compound isolated from the plant Cryptocarya concinna, a member of the laurel family. This compound belongs to the class of α, β-unsaturated δ-lactones and is known for its significant biological activities, including its role as a G2 checkpoint inhibitor

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The first stereoselective total synthesis of (Z)-Cryptomoscatone D2 was accomplished using propane-1,3-diol as the starting material . The key steps in the synthesis include:

Protection of Hydroxyl Groups: One of the hydroxyl groups of propane-1,3-diol is protected as the benzyl ether.

Oxidation and Allylation: The protected compound is oxidized to the corresponding aldehyde, followed by Maruoka asymmetric allylation.

Ring Closing Metathesis: The intermediate undergoes ring closing metathesis to form the desired lactone structure.

Hydrogenation: The final step involves the hydrogenation of the triple bond using Lindlar’s catalyst.

Industrial Production Methods: While the industrial production methods for Cryptomoscatone D2 are not extensively documented, the synthetic route described above provides a foundation for potential large-scale synthesis. Optimization of reaction conditions and scaling up the process would be necessary for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: Cryptomoscatone D2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the lactone ring and other functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and IBX (2-Iodoxybenzoic acid).

Reduction: Hydrogenation using Lindlar’s catalyst is a key step in the synthesis.

Substitution: Reagents such as n-BuLi (n-Butyllithium) and phenyl acetylene are used in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups and enhanced biological activities .

Aplicaciones Científicas De Investigación

Cryptomoscatone D2 has several scientific research applications, including:

Cancer Therapy: As a potent G2 checkpoint inhibitor, this compound can enhance the killing of cancer cells by ionizing radiation and DNA-damaging chemotherapeutic agents.

Biological Studies: The compound is used in studies related to cell cycle regulation and DNA damage response.

Pharmacological Research: this compound is investigated for its potential therapeutic effects in various diseases, including cancer and viral infections.

Mecanismo De Acción

Cryptomoscatone D2 exerts its effects by inhibiting the G2 checkpoint in the cell cycle. This inhibition forces cells arrested in the G2 phase due to DNA damage to enter mitosis, thereby enhancing the cytotoxic effects of radiation and chemotherapeutic agents . The compound also inhibits nuclear export, which is an alternative mechanism for abrogating the G2 checkpoint .

Comparación Con Compuestos Similares

- Cryptomoscatone D1

- Cryptomoscatone E1

- Cryptofolione (Cryptomoscatone E2)

- Cryptomoscatone E3

- Cryptomoscatone F1

Comparison: Cryptomoscatone D2 is unique due to its specific configuration and potent biological activity as a G2 checkpoint inhibitor.

Propiedades

Fórmula molecular |

C17H20O4 |

|---|---|

Peso molecular |

288.34 g/mol |

Nombre IUPAC |

(2R)-2-[(E,2R,4R)-2,4-dihydroxy-6-phenylhex-5-enyl]-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C17H20O4/c18-14(10-9-13-5-2-1-3-6-13)11-15(19)12-16-7-4-8-17(20)21-16/h1-6,8-10,14-16,18-19H,7,11-12H2/b10-9+/t14-,15+,16+/m0/s1 |

Clave InChI |

GOQOIZFMLWZVMB-GLBZDCTLSA-N |

SMILES isomérico |

C1C=CC(=O)O[C@H]1C[C@@H](C[C@H](/C=C/C2=CC=CC=C2)O)O |

SMILES canónico |

C1C=CC(=O)OC1CC(CC(C=CC2=CC=CC=C2)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Pmp1,Tyr(OEt)2] AVP](/img/structure/B12387419.png)

![(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387451.png)

![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)

![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387478.png)